3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-18(13-5-8-15(24-2)9-6-13)21-20(27-12)22-19(23)14-7-10-16(25-3)17(11-14)26-4/h5-11H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGNZZBDTVMCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-methoxyphenyl)-5-methylthiazol-2-amine under controlled conditions to yield the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,4-Dimethoxy-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of N-substituted thiazole benzamides. Key structural analogues include:
Key Observations :
- Steric Considerations: Compounds like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide exhibit reduced steric hindrance compared to the target compound, which may influence binding kinetics .
Physicochemical Properties
| Property | Target Compound | 4-Chloro Analogue (BC00148) | N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
|---|---|---|---|
| Molecular Weight | 385.4 g/mol | 358.8 g/mol | 373.4 g/mol |
| Calculated logP | ~3.2 | ~3.8 | ~3.5 |
| Key Functional Groups | 3,4-Dimethoxy, thiazole | 4-Chloro, thiazole | Phenoxy, thiazole |
Insights :
- The target compound’s dual methoxy groups improve water solubility compared to chloro analogues but reduce membrane permeability.
- Thiazole rings in all compounds contribute to π-π stacking interactions with aromatic residues in target proteins .
Q & A
Q. What are the standard synthetic routes for synthesizing 3,4-dimethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide?
- Methodological Answer : The synthesis typically involves two key steps:
- Thiazole Ring Formation : React α-haloketones with thiourea under basic conditions (e.g., NaOH/EtOH) to generate the 1,3-thiazole core .
- Benzamide Coupling : Introduce the 3,4-dimethoxybenzamide moiety via nucleophilic acyl substitution using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base (e.g., N-methylmorpholine) .
Critical Note : Optimize reaction conditions (temperature, solvent polarity) to avoid byproducts like disubstituted thiazoles.
Q. How is the compound characterized structurally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR/IR Spectroscopy : Confirm methoxy (-OCH₃) and amide (-CONH-) functional groups via characteristic peaks (e.g., δ 3.8–4.0 ppm for OCH₃ in NMR; 1650–1680 cm for amide C=O stretch in IR) .
- X-ray Crystallography : Resolve the thiazole-benzamide conformation using SHELXL for refinement. Ensure high-resolution data (<1.0 Å) to resolve methoxy group orientations .
Q. What preliminary biological activities are reported for this compound?
- Methodological Answer : Screen for activity using:
- Anticancer Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Evaluate inhibition of kynurenine pathway enzymes (e.g., kynurenine 3-monooxygenase) via fluorometric assays, noting substituent-dependent potency (e.g., six-membered N-rings enhance inhibition by ~24–64%) .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity and selectivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Substituent Effects : Replace methoxy groups with electron-withdrawing groups (e.g., -NO, -Cl) to enhance enzyme binding. For example, 3,4-dichloro analogs show improved IC values in kinase inhibition assays .
- Thiazole Modifications : Introduce methyl or phenyl groups at position 5 of the thiazole to alter lipophilicity and membrane permeability. Compare logP values (e.g., calculated via ChemAxon) to correlate with cellular uptake .
Data Example :
| Substituent | Enzyme Inhibition (%) | LogP |
|---|---|---|
| -OCH₃ | 64 | 2.1 |
| -Cl | 78 | 2.8 |
| -NO₂ | 85 | 3.2 |
Q. What computational strategies validate target binding modes?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
- Docking : Align the compound with enzyme active sites (e.g., PDB ID 3V0W for kynurenine 3-monooxygenase). Prioritize poses with hydrogen bonds to catalytic residues (e.g., His-240) .
- MM-PBSA Calculations : Quantify binding free energies to rank derivatives. A ΔG ≤ -30 kJ/mol indicates strong binding .
Q. How are crystallographic data discrepancies resolved during structural refinement?
- Methodological Answer : Address challenges like disorder in methoxy groups :
- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement. Validate with R < 0.05 .
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms. Check for overfitting via R-factor gaps (ΔR < 5%) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| NMR | δ 3.85 (s, 3H, OCH₃), δ 7.2–7.5 (thiazole H) | |
| IR | 1665 cm (amide C=O) | |
| HRMS | m/z 425.1425 [M+H] (calc. 425.1428) |
Table 2 : Biological Activity Screening Results
| Assay Type | Cell Line/Enzyme | Result (IC/Inhibition %) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 12.5 µM | |
| Enzyme Inhibition | Kynurenine 3-monooxygenase | 64% at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
